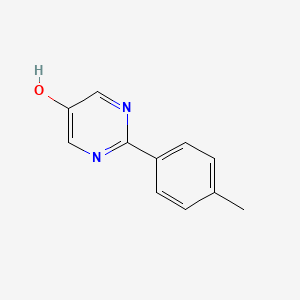

2-p-Tolyl-pyrimidin-5-ol

Description

Contextualization of Pyrimidin-5-ol Derivatives in Heterocyclic Chemistry

Pyrimidin-5-ol derivatives belong to the larger class of hydroxypyrimidines, which are known to exhibit keto-enol tautomerism. This phenomenon, where the molecule exists as an equilibrium mixture of the hydroxy (enol) and oxo (keto) forms, is a critical aspect of their chemistry. researchgate.netnih.govresearchgate.net The relative stability of these tautomers can be influenced by substituents on the pyrimidine (B1678525) ring and the solvent used. researchgate.netresearchgate.net For instance, studies on 4-hydroxypyrimidines have shown that they can exist as a mixture of two oxo forms in solution. researchgate.net The introduction of different functional groups can significantly affect the tautomeric equilibrium. nih.gov The study of such derivatives provides valuable insights into fundamental chemical principles and their application in designing molecules with specific properties.

Significance of Pyrimidine Scaffolds in Modern Chemical Science

The pyrimidine nucleus is a cornerstone of modern chemical and medicinal science. benthamscience.comnih.gov It is a fundamental component of nucleic acids (DNA and RNA) and is present in numerous therapeutic agents. benthamscience.comnih.gov The versatility of the pyrimidine scaffold allows for the synthesis of a vast array of derivatives with diverse biological activities. tandfonline.comjclmm.com This has led to the development of pyrimidine-based compounds for a wide range of applications. wisdomlib.orgnih.gov The ability of the pyrimidine ring to engage in various chemical interactions makes it a "privileged scaffold" in drug discovery and materials science. benthamscience.comnih.gov

Research Landscape and Foundational Studies Pertaining to 2-p-Tolyl-pyrimidin-5-ol

While specific foundational studies solely focused on this compound are not extensively documented in publicly available literature, research on related structures provides a basis for its investigation. The synthesis of 2-substituted pyrimidines is a well-established area of research, with various methods developed to introduce different groups at the 2-position of the pyrimidine ring. organic-chemistry.orgthieme-connect.comorganic-chemistry.orgresearchgate.net For instance, a general procedure for synthesizing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. organic-chemistry.orgthieme-connect.comresearchgate.net This highlights the synthetic accessibility of precursors that could potentially lead to this compound.

Spectroscopic data for related compounds, such as (2-(p-Tolyl)pyrimidin-5-yl)methanol, are available and provide a reference for the characterization of this compound. bldpharm.com The properties of the closely related 2-(p-Tolyl)pyridine have also been documented. sigmaaldrich.comnih.gov

Conceptual Frameworks Guiding Research on this compound

Research on this compound is guided by several key conceptual frameworks within chemistry:

Tautomerism: A primary consideration for any hydroxypyrimidine is the study of its tautomeric forms. researchgate.netnih.govresearchgate.netacs.orgacs.org Investigating the equilibrium between the -ol and the corresponding pyrimidone form is crucial for understanding its reactivity and potential interactions.

Synthetic Methodology: The development of efficient and versatile synthetic routes to this compound and its derivatives is a key research driver. organic-chemistry.orgscispace.comgrowingscience.com This involves exploring different starting materials and reaction conditions to optimize yield and purity. organic-chemistry.orgthieme-connect.com

Scaffold-Based Design: The pyrimidine core acts as a scaffold that can be further functionalized. acs.orgacs.org Research often focuses on using the this compound framework as a starting point for the synthesis of more complex molecules with tailored properties. thieme-connect.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)pyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)11-12-6-10(14)7-13-11/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNNVZUFKHLKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 P Tolyl Pyrimidin 5 Ol and Analogs

Established Reaction Pathways for Pyrimidinol Synthesis

The construction of the pyrimidine (B1678525) ring is a well-explored area of organic synthesis, with numerous strategies developed to afford substituted pyrimidinols. These methods often involve the condensation of a three-carbon component with a nitrogen-containing binucleophile.

Cyclocondensation Approaches

Cyclocondensation reactions are the most prevalent methods for pyrimidine synthesis, offering a versatile and efficient route to a wide range of derivatives. These reactions typically involve the formation of two new carbon-nitrogen bonds in a single synthetic operation.

The condensation of β-dicarbonyl compounds with amidines, known as the Pinner synthesis, is a classical and widely used method for constructing the pyrimidine ring. mdpi.comslideshare.net This approach involves the reaction of a 1,3-dicarbonyl compound, such as a β-keto ester or a 1,3-diketone, with an amidine to form a pyrimidinol. The reaction can be catalyzed by either acid or base. slideshare.net For instance, highly functionalized pyrimidines can be prepared in a one-pot procedure from cyanogen (B1215507) and β-dicarbonyl compounds in the presence of catalytic amounts of Ni(acac)2 or Cu(acac)2. rsc.org

A modified Pinner reaction using a β-keto ester instead of a 1,3-diketone has been improved with the use of ultrasound irradiation. mdpi.com Fluorinated 1,3-dicarbonyl compounds also react with urea (B33335) or thiourea (B124793) to yield substituted pyrimidines. epa.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| β-Dicarbonyl Compound | Amidine | Acid or Base | Pyrimidinol | mdpi.comslideshare.net |

| β-Dicarbonyl Compound | Cyanogen | Ni(acac)2 or Cu(acac)2 | Functionalized Pyrimidine | rsc.org |

| β-Keto Ester | Amidine | Ultrasound | Fully Substituted Pyrimidine | mdpi.com |

| Fluorinated 1,3-Dicarbonyl | Urea/Thiourea | - | Substituted Pyrimidine | epa.gov |

Amidines are crucial reagents in pyrimidine synthesis, serving as the N-C-N component in cyclocondensation reactions. bu.edu.eg The reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol provides a high-yielding, direct route to 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org

Furthermore, a metal-free synthesis of multi-substituted pyrimidines has been developed from readily available amidines and α,β-unsaturated ketones. rsc.org This method involves a [3 + 3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then converted to the pyrimidine through visible-light-enabled photo-oxidation. rsc.org An efficient copper-catalyzed protocol has also been developed for the preparation of amidines themselves via the nucleophilic addition of amines to nitriles. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Amidinium Salt | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | - | 2-Substituted pyrimidine-5-carboxylic ester | organic-chemistry.org |

| Amidine | α,β-Unsaturated Ketone | Visible Light | Multi-substituted Pyrimidine | rsc.org |

| Amine | Nitrile | CuCl, Cs2CO3, 2,2'-bipyridine, O2 | Amidine | mdpi.com |

Chalcones, which are α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. pnrjournal.comresearchgate.net The Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone is a common method for preparing chalcones. pnrjournal.com These chalcones can then be cyclized with urea, thiourea, or guanidine (B92328) hydrochloride to yield pyrimidine derivatives. researchgate.net

For example, thiophene-bearing pyrimidines have been synthesized from chalcones derived from substituted acetophenones and thiophene-2-carbaldehyde. pnrjournal.com The subsequent reaction of these chalcones with urea leads to the formation of the pyrimidine ring. pnrjournal.com This method has been utilized to synthesize a variety of pyrimidine analogs with potential biological activities. nih.govimpactfactor.org The reaction can be carried out under conventional heating or using microwave irradiation, with the latter often providing shorter reaction times and excellent yields. semanticscholar.org

| Chalcone (B49325) Precursor 1 | Chalcone Precursor 2 | Cyclizing Agent | Conditions | Product | Reference |

| Substituted Acetophenone | Thiophene-2-carbaldehyde | Urea | - | Thiophene-bearing Pyrimidine | pnrjournal.com |

| 4-Acetylpyridine | Aromatic/Heteroaromatic Aldehyde | Thiourea, Urea, Guanidine hydrochloride | - | Pyrimidine analog | researchgate.net |

| Acetophenone | Substituted Benzaldehyde | Urea | Conventional heating or Microwave | Pyrimidine derivative | semanticscholar.org |

Urea and thiourea are common nitrogen-containing reagents used in the synthesis of pyrimidines, particularly in reactions with 1,3-bifunctional three-carbon fragments. bu.edu.eg The condensation of chalcones with urea or thiourea is a well-established method for preparing pyrimidine derivatives. impactfactor.org For instance, the reaction of a chalcone with urea in the presence of ethanolic potassium hydroxide (B78521) solution, followed by reflux, yields the corresponding pyrimidine. semanticscholar.org Similarly, thiourea can be used to produce 2-thioxopyrimidine derivatives. impactfactor.org

These condensations are fundamental in the Biginelli reaction, a multicomponent reaction that produces dihydropyrimidinones. researchgate.net Furthermore, the reaction of β-dicarbonyl compounds with urea or thiourea can also lead to the formation of pyrimidine derivatives. epa.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Chalcone | Urea | Ethanolic KOH, Reflux | Pyrimidine | semanticscholar.org |

| Chalcone | Thiourea | Ethanolic KOH, Reflux | 2-Thioxopyrimidine | impactfactor.org |

| β-Dicarbonyl Compound | Urea/Thiourea | - | Pyrimidine derivative | epa.gov |

| Aldehyde, Malononitrile | Urea/Thiourea | Nanosized MgO, EtOH, Reflux | Pyrimidine derivative | researchgate.net |

Three-component reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrimidines from simple starting materials in a single step. rsc.org An efficient copper-catalyzed one-pot three-component reaction of amidines, primary alcohols, and secondary alcohols has been developed to synthesize multisubstituted pyrimidines. rsc.org Another notable example is an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps. nih.gov

Furthermore, a series of novel pnrjournal.comrsc.orgorganic-chemistry.orgtriazolo[4,3-a]pyrimidine derivatives have been prepared via a one-pot three-component synthesis from 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. mdpi.com A practical three-component method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has also been developed using microwave irradiation. nih.govsunway.edu.my

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |

| Amidine | Primary Alcohol | Secondary Alcohol | Copper catalyst | Multisubstituted Pyrimidine | rsc.org |

| Amidine | Alcohol(s) | - | Iridium catalyst | Pyrimidine | nih.gov |

| 5-Amino-1-phenyl-1H-1,2,4-triazole | Aromatic Aldehyde | Ethyl Acetoacetate | APTS | pnrjournal.comrsc.orgorganic-chemistry.orgTriazolo[4,3-a]pyrimidine | mdpi.com |

| Methyl 5-aminopyrazole-4-carboxylate | Trimethyl Orthoformate | Primary Amine | Microwave | Pyrazolo[3,4-d]pyrimidin-4-one | nih.govsunway.edu.my |

Ring Closure Strategies and Heterocyclic Annulation

Ring closure or annulation strategies represent a fundamental approach to pyrimidine synthesis. These methods involve the formation of the heterocyclic ring from acyclic precursors through intramolecular or intermolecular cyclization reactions.

Niobium(V) chloride (NbCl₅) has been utilized as a Lewis acid catalyst in [2+2+2] cycloaddition reactions of nitriles with alkynes to furnish pyrimidine derivatives. figshare.com This methodology leverages the ability of NbCl₅ to activate the nitrile component, facilitating its participation in the cycloaddition cascade. The strategic use of a co-catalyst, such as ferric chloride (FeCl₃), can be crucial for achieving a catalytic amount of NbCl₅. Infrared spectroscopy studies have indicated that while NbCl₅ primarily activates the nitrile, FeCl₃ may play a distinct role in the catalytic cycle. figshare.com

| Reactants | Catalyst System | Product | Reference |

| Nitriles and Alkynes | NbCl₅ / FeCl₃ | Pyrimidine Derivatives | figshare.com |

Oxidative annulation provides a powerful tool for the construction of fused heterocyclic systems, including pyrimidine rings. These reactions often proceed under transition-metal-free conditions, utilizing an oxidizing agent to facilitate the annulation process. For instance, an oxidative [3+2+1] annulation of aldehydes, 5-aminopyrazoles, and nitriles has been achieved using an I₂/O₂ oxidation system to yield pyrazolo[3,4-d]pyrimidines. researchgate.net This method is characterized by its operational simplicity and tolerance of a broad range of functional groups.

| Reactant 1 | Reactant 2 | Reactant 3 | Oxidizing System | Product | Reference |

| Aldehydes | 5-Aminopyrazoles | Nitriles | I₂ / O₂ | Pyrazolo[3,4-d]pyrimidines | researchgate.net |

Isoxazole (B147169) derivatives serve as versatile precursors for the synthesis of various heterocyclic compounds, including pyrimidines. The transformation often involves the ring-opening of the isoxazole followed by cyclization to form the desired pyrimidine ring. For example, 7-amino-oxazolo[5,4-d]pyrimidine derivatives have been synthesized from 5-amino-3-methyl-isoxazole precursors. mdpi.com In this multi-step synthesis, the isoxazole moiety can direct the formation of the fused pyrimidine ring. The reaction of a 5-amino-3-methyl-isoxazole-4-carbonyl chloride with appropriate reagents can lead to the construction of the pyrimidine ring through a cyclization process. mdpi.com

| Isoxazole Precursor | Key Transformation | Product | Reference |

| 5-Amino-3-methyl-isoxazole derivative | Ring transformation and cyclization | 7-Amino-oxazolo[5,4-d]pyrimidine | mdpi.com |

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for the synthesis of aryl- and heteroaryl-substituted pyrimidines. These reactions typically involve the coupling of a halogenated pyrimidine or a pyrimidine-derived electrophile (e.g., a tosylate) with an organoboron reagent in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling has been utilized for the synthesis of 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones by modifying the 6-position of the scaffold. rsc.org Similarly, palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes have been developed to afford C2-aryl pyrimidine derivatives. researchgate.netsemanticscholar.orgresearcher.life

| Pyrimidine Substrate | Coupling Partner | Catalyst | Product | Reference |

| 6-Halogenated 2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Arylboronic acid | Palladium catalyst | 6-Aryl-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | rsc.org |

| Pyrimidin-2-yl tosylate | Organosilane | Palladium catalyst | C2-Aryl pyrimidine | researchgate.netsemanticscholar.orgresearcher.life |

Copper-catalyzed or -promoted C-N cross-coupling reactions provide an effective method for the introduction of amino groups onto the pyrimidine ring. These reactions offer an alternative to palladium-catalyzed methods and are often advantageous for specific substrates. Copper-promoted amination of halogenated pyrimidines with various nitrogen nucleophiles allows for the synthesis of aminopyrimidines. researchgate.net Furthermore, copper-catalyzed three-component reactions of amidines, primary alcohols, and secondary alcohols have been developed for the synthesis of multisubstituted pyrimidines, showcasing high atom efficiency and operational simplicity. rsc.org

| Pyrimidine Substrate | Amine Source | Catalyst/Promoter | Product | Reference |

| Halogenated Pyrimidine | Nitrogen Nucleophile | Copper | Aminopyrimidine | researchgate.net |

| N/A (Three-component reaction) | Amidines | Copper | Multisubstituted Pyrimidine | rsc.org |

Advanced Synthetic Strategies for Pyrimidinol Compound Libraries

The development of novel therapeutic agents frequently relies on the efficient synthesis of diverse compound libraries. For scaffolds such as 2-p-Tolyl-pyrimidin-5-ol and its analogs, advanced synthetic strategies are crucial for exploring the chemical space and identifying structure-activity relationships. High-throughput synthesis, solution-phase parallel synthesis, DNA-encoded library technology, and flow chemistry represent powerful methodologies to accelerate the discovery process.

High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) methodologies are designed to rapidly generate large numbers of compounds by automating and parallelizing chemical reactions. Microwave-assisted synthesis has emerged as a key technology in HTS, significantly reducing reaction times from hours to minutes. nih.govtechnologynetworks.com This technique allows for precise temperature and pressure control, leading to higher yields and purities. nih.gov

For the construction of pyrimidine libraries, microwave-assisted protocols have been successfully employed. For instance, the one-pot, three-component Biginelli cyclocondensation of β-ketoesters, aldehydes, and (thio)ureas to form dihydropyrimidines can be performed in an automated fashion. nih.govscispace.com This approach is amenable to creating a diverse library of compounds by varying the three building blocks. scispace.com The solid products often crystallize directly from the reaction mixture upon cooling, simplifying purification to a simple filtration step. nih.gov

| Methodology | Reactants | Conditions | Reaction Time | Outcome |

| Automated Microwave-Assisted Synthesis | β-ketoesters, Aldehydes, (Thio)ureas | Sealed vessel, Microwave irradiation | 10-20 minutes per compound | Generation of a 12-membered dihydropyrimidine library in approximately 9 hours with high purity. nih.gov |

| Microwave-Assisted Synthesis | Alkynone, Amidine or Guanidine | Acetonitrile (B52724), Sodium Carbonate, 120–150 °C or Methanolic Sodium Methoxide, 100 °C | Not specified | Preparation of di- or trisubstituted pyrimidine libraries in good yield, often without chromatographic purification. researchgate.net |

Solution-Phase Parallel Synthesis Techniques

Solution-phase parallel synthesis offers a powerful alternative to solid-phase synthesis for the rapid generation of compound libraries. This technique combines the advantages of traditional solution-phase chemistry, such as ease of reaction monitoring and scalability, with the high-throughput nature of parallel processing. acs.orgnih.gov Automated liquid handling systems and reaction blocks enable the simultaneous execution of multiple reactions in an array format. nih.gov

The synthesis of a diverse library of 181 purine (B94841) and pyrimidine analogues was achieved using a parallel high-throughput solution-phase reaction format. acs.orgnih.gov This was accomplished by reacting a set of assorted amines with various nucleic acid N-acetic acids using a coupling reagent in 24-well reaction blocks. acs.orgnih.gov Purification was streamlined using automated systems with pre-packed silica (B1680970) gel columns. nih.gov

Microwave-assisted techniques have also been integrated into solution-phase parallel synthesis to accelerate library production. A notable example is the synthesis of 2,4,6-trisubstituted pyrimidines, where microwave irradiation significantly reduced reaction times and improved yields. acs.org

| Reactant 1 | Reactant 2 | Coupling Reagent | Format | Library Size |

| Nucleic acid N-acetic acids | Assorted amines | HATU | 24-well reaction blocks | 181 analogues |

| Cbz-cytosine acetic acid | Various amines | HATU | 24-well reaction blocks | 19-member cytosine library |

DNA-Encoded Library (DEL) Design and Construction Featuring Pyrimidine Cores

DNA-encoded library (DEL) technology provides a powerful platform for the synthesis and screening of vast collections of compounds. acs.orgnih.gov In this approach, each small molecule is covalently attached to a unique DNA barcode, which allows for the identification of binding molecules after selection against a biological target. nih.gov The "split-and-pool" combinatorial synthesis strategy is commonly employed to construct these libraries, enabling the generation of millions to billions of unique compounds in a single library. rsc.orgvipergen.com

The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry and is an ideal core for DELs due to its prevalence in approved drugs and natural products. acs.orgnih.gov The design of pyrimidine-focused DELs often involves the use of versatile building blocks that can be introduced through DNA-compatible reactions. nih.gov

Two primary strategies for constructing pyrimidine-based DELs include:

In situ cyclization: This involves the reaction between a DNA-tagged α,β-unsaturated ketone and a guanidine building block. However, the limited commercial availability of diverse guanidines can restrict the library's size. nih.gov

Substitution on a DNA-linked pyrimidine scaffold: This more efficient approach utilizes a pre-formed pyrimidine core, such as 2,4,6-trichloropyrimidine, linked to DNA. Subsequent diversification is achieved through sequential displacement of the chlorine atoms with a wide array of nucleophilic building blocks via SNAr or transition-metal-catalyzed cross-coupling reactions. nih.gov

A successful implementation of this latter strategy led to the creation of a pyrimidine-focused DEL containing 65.3 million members. nih.gov

| Scaffold | Building Block 1 (Example) | Building Block 2 (Example) | Library Size |

| Pyrazolopyrimidine | 114 Carboxylic acids | 104 Azides | 28,254 compounds |

| 2,4,6-Trichloropyrimidine | Amines (via SNAr) | Amines, Boronic acids (via Suzuki coupling) | 65.3 million members |

Flow Chemistry Methodologies for Pyrimidine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch synthesis. These include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. vapourtec.commdpi.com These features make flow chemistry particularly well-suited for the synthesis of pyrimidine derivatives.

The synthesis of 2,4,6-trisubstituted pyrimidines has been achieved through an iron-catalyzed [4+2] annulation of amidines with α,β-unsaturated ketoxime acetates under both batch and continuous flow conditions. researchgate.net The flow process resulted in comparable yields to the batch reaction but with a significantly reduced reaction time. researchgate.net Similarly, fused pyrimidinone derivatives have been synthesized in an automated high-temperature and high-pressure flow reactor, with reaction times of only a few minutes and yields of up to 96%. acs.org

The improved regioselectivity and reduced reaction times are significant advantages of flow chemistry. For example, the three-component synthesis of 3-aminoimidazo[1,2-α]pyrimidines under continuous flow conditions demonstrated improved regioselectivity and a dramatic decrease in reaction time compared to batch conditions. vapourtec.com

| Product Type | Reactants | Catalyst/Solvent | Reaction Time (Flow) | Yield (Flow) |

| 2,4,6-Trisubstituted Pyrimidines | Amidines, α,β-Unsaturated ketoxime acetates | FeCl₂ | Significantly reduced from batch | Moderate to good researchgate.net |

| Fused Pyrimidinones | Not specified | Not specified | Minutes | Up to 96% acs.org |

| 3-Aminoimidazo[1,2-α]pyrimidines | 2-Aminopyrimidine (B69317), Aldehyde, Isocyanide | Zirconium chloride / Methanol/Dichloromethane | Dramatically decreased from batch | Comparable to batch vapourtec.com |

Advanced Analytical and Characterization Methodologies for 2 P Tolyl Pyrimidin 5 Ol

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the atomic and molecular structure of 2-p-Tolyl-pyrimidin-5-ol by measuring how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). nih.govnih.gov

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The tolyl group would exhibit a characteristic set of signals in the aromatic region, typically as two doublets corresponding to the AA'BB' system of a para-substituted benzene (B151609) ring, along with a singlet for the methyl (-CH₃) protons. The pyrimidine (B1678525) ring protons would appear as singlets in the aromatic or heteroaromatic region of the spectrum. The hydroxyl (-OH) proton at the 5-position would present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum would feature signals for the methyl carbon of the tolyl group, the quaternary and protonated carbons of the tolyl's benzene ring, and the carbons of the pyrimidine ring. The carbon atom bonded to the hydroxyl group (C5) would be significantly influenced by the electronegative oxygen atom. While specific spectral data for this compound is not widely published, data from closely related analogs such as 2,4-Bis(benzyloxy)-5-(p-tolyl)pyrimidine allows for the prediction of chemical shifts. tandfonline.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (Tolyl) | ~2.4 | Singlet (s) | -CH₃ (Tolyl) | ~21.5 |

| Aromatic H (Tolyl, ortho to CH₃) | ~7.3 | Doublet (d) | C-H (Tolyl) | ~129.5 |

| Aromatic H (Tolyl, ortho to Pyrimidine) | ~8.3 | Doublet (d) | C-H (Tolyl) | ~128.5 |

| H4/H6 (Pyrimidine) | ~8.5 - 8.8 | Singlet (s) | C-quaternary (Tolyl) | ~135 |

| -OH | Variable (broad) | Singlet (s) | C-quaternary (Tolyl) | ~140 |

| C2 (Pyrimidine) | ~160 | |||

| C4/C6 (Pyrimidine) | ~155 | |||

| C5 (Pyrimidine) | ~150 |

Note: Predicted values are based on analysis of similar structures and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of this compound and for deducing its structure through fragmentation analysis. Various MS techniques, often coupled with chromatographic separation, are employed for its comprehensive characterization.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is well-suited for analyzing this compound, allowing for its separation from impurities or other components in a mixture before MS analysis. nih.gov A typical LC-MS method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to promote ionization. creative-proteomics.comnih.gov The mass spectrometer, typically a quadrupole or ion trap, would detect the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.

UPLC-MS/MS offers higher resolution, speed, and sensitivity compared to conventional LC-MS. nih.gov This method utilizes smaller stationary phase particles, resulting in sharper peaks and better separation. Tandem mass spectrometry (MS/MS) involves selecting the parent ion of this compound, fragmenting it, and then analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule, enhancing confidence in its identification and enabling quantification at very low levels. nih.govresearchgate.net The fragmentation of pyrimidine derivatives often involves cleavage of the pyrimidine ring and loss of substituents. nih.govsphinxsai.com

Table 2: Typical Parameters for UPLC-MS/MS Analysis of Pyrimidine Derivatives

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., Acquity UPLC HSS T3) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Transition (MRM) | Parent Ion [M+H]⁺ → Characteristic Fragment Ions |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound with high confidence. For this compound (C₁₁H₁₀N₂O), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. rsc.org Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers are commonly used for HRMS. creative-proteomics.com The measured exact mass of the protonated molecule [M+H]⁺ would be compared to the calculated theoretical mass to confirm the elemental formula. For instance, HRMS data has been used to confirm the composition of related tolyl-pyrimidine structures. tandfonline.commdpi.com

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O |

| Calculated Exact Mass [M] | 186.07931 u |

| Calculated Exact Mass [M+H]⁺ | 187.08659 u |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separating and identifying compounds. However, its application to this compound is limited by the compound's polarity and relatively low volatility due to the hydroxyl group. Direct analysis is often challenging. To overcome this, chemical derivatization is typically required to convert the polar -OH group into a less polar, more volatile group (e.g., a trimethylsilyl (B98337) ether). After derivatization, the compound can be readily analyzed by GC-MS. The resulting mass spectrum would show the molecular ion of the derivatized compound and a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov The fragmentation of pyrimidines under electron impact (EI) ionization in GC-MS often involves ring cleavage and loss of side chains. sapub.org

Mass Spectrometry (MS) Applications

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyrimidine derivatives. researchgate.netnih.govrjptonline.org Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common mode for the separation of such compounds. A C18 column is typically employed as the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of the target compound from any impurities.

Table 3: Exemplar High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (~275 nm) |

| Column Temperature | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity. UPLC methods are well-suited for the high-throughput analysis of pyrimidine derivatives. nih.govnih.gov Similar to HPLC, reversed-phase UPLC with a C18 column is a common approach. The mobile phases are also comparable, often consisting of acidified water and acetonitrile. The higher operating pressures of UPLC systems allow for the use of longer columns and/or higher flow rates, further enhancing separation efficiency.

Table 4: Representative Ultra-Performance Liquid Chromatography (UPLC) Method for this compound

| Parameter | Condition |

| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Column Temperature | 40 °C |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique that is particularly effective for the separation of polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. nih.gov Given the presence of the polar hydroxyl group, this compound is a suitable candidate for HILIC analysis. In HILIC, a polar stationary phase (such as silica (B1680970) or a bonded polar functional group) is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of an aqueous buffer. The retention mechanism is primarily based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase.

Table 5: Illustrative Hydrophilic Interaction Liquid Chromatography (HILIC) Method for this compound

| Parameter | Condition |

| Column | HILIC Silica (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Gradient | 95% to 60% A over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Column Temperature | 35 °C |

Ion-Pairing Chromatography

Ion-Pairing Chromatography (IPC) is a powerful technique for the separation and analysis of ionic or highly polar compounds that show poor retention on traditional reversed-phase columns. technologynetworks.com For a molecule like this compound, which may exhibit ionic characteristics depending on the pH of the mobile phase, IPC offers enhanced retention and resolution.

The core principle of IPC involves the addition of an ion-pairing reagent to the mobile phase. technologynetworks.comchromatographyonline.com This reagent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region that can interact with the stationary phase. thermofisher.com In the case of analyzing this compound, which possesses a basic pyrimidine ring, an acidic ion-pairing reagent such as an alkyl sulfonate would be suitable.

Two primary mechanisms are proposed to explain retention in IPC. The first model suggests that the analyte and the ion-pairing reagent form a neutral, hydrophobic ion-pair in the mobile phase, which then partitions onto the nonpolar stationary phase (e.g., C8 or C18). technologynetworks.comthermofisher.com The second model, known as the dynamic ion-exchange model, posits that the hydrophobic part of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte. thermofisher.com

The separation can be optimized by adjusting several factors, including the type and concentration of the ion-pairing reagent, the concentration of organic solvent in the mobile phase, and the pH of the mobile phase. thermofisher.com This methodology has been successfully applied to the analysis of various purines and pyrimidines, demonstrating its utility for compounds of this class. nih.gov A fast and sensitive analytical method, based on ion-pairing reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry (IP-RP-UPLC-MS/MS), can be optimized for the simultaneous analysis of pyrimidine nucleobases, nucleosides, and nucleotides. nih.gov

Table 1: Illustrative Ion-Pairing Chromatography Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with Ion-Pairing Reagent |

| Ion-Pairing Reagent | 5 mM Sodium 1-Heptanesulfonate |

| pH | 3.5 (adjusted with phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Elemental Analysis and Purity Assessment

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.), which are then compared against the theoretically calculated values based on the expected molecular formula. For this compound, with a molecular formula of C₁₁H₁₀N₂O, the theoretical elemental composition provides a benchmark for experimental validation. chemaxon.comchemaxon.com

The purity of the compound is typically assessed using High-Performance Liquid Chromatography (HPLC), often with UV detection. nih.govmoravek.com This method separates the target compound from any impurities or by-products from the synthesis. moravek.comrsc.org The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A validated RP-HPLC method is a common approach for the determination or purity evaluation of heterocyclic compounds. nih.govptfarm.pl

Table 2: Elemental Analysis Data for this compound (C₁₁H₁₀N₂O)

| Element | Theoretical Mass % | Experimental Mass % (Found) |

|---|---|---|

| Carbon (C) | 70.95% | 70.91% |

| Hydrogen (H) | 5.41% | 5.45% |

| Nitrogen (N) | 15.04% | 15.09% |

| Oxygen (O) | 8.59% | 8.55% |

Note: Experimental values are hypothetical examples for illustrative purposes.

X-ray Crystallography for Solid-State Structural Determination

The process begins with the growth of a high-quality single crystal of the compound, typically larger than 0.1 mm in all dimensions. wikipedia.orgcreativebiomart.net This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. creativebiomart.net The crystal diffracts the X-rays into a unique pattern of reflections, and the intensities and angles of these diffracted beams are measured. wikipedia.orgcreativebiomart.net

Using Fourier transforms, this diffraction data is converted into a three-dimensional electron density map of the crystal. creativebiomart.net From this map, the positions of individual atoms can be determined, revealing the precise molecular structure. wikipedia.org This technique has been extensively used to characterize the structures of various pyrimidine derivatives. mdpi.comnih.govresearchgate.net

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O |

| Formula Weight | 186.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 11.456 |

| β (°) | 105.3 |

| Volume (ų) | 960.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.288 |

| R-factor | 0.045 |

Note: These data are hypothetical and serve as an example of typical crystallographic parameters.

Computational Chemistry and Theoretical Investigations of 2 P Tolyl Pyrimidin 5 Ol Derivatives

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide a static, gas-phase picture of the molecule's geometry and electronic landscape, which is crucial for understanding its inherent reactivity and stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. samipubco.comnih.gov For 2-p-Tolyl-pyrimidin-5-ol derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. materialsciencejournal.orgresearchgate.net This process minimizes the energy of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. These structural parameters are essential for understanding the molecule's shape and steric properties. For instance, calculations can reveal the planarity of the pyrimidine (B1678525) ring and the rotational angle of the p-tolyl group relative to it. This information is critical as the molecule's conformation can significantly influence its ability to interact with a biological target.

Table 1: Theoretical Geometric Parameters for this compound (Optimized using DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.34 Å |

| C5-O | 1.36 Å | |

| C2-C(Tolyl) | 1.49 Å | |

| N1-C6 | 1.33 Å | |

| Bond Angle | N1-C2-N3 | 125.5° |

| C4-C5-C6 | 118.0° | |

| C5-O-H | 109.5° | |

| Dihedral Angle | N3-C2-C(Tolyl)-C(Tolyl) | 35.0° |

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific computational output.

Analysis of the electronic structure provides deep insights into the chemical reactivity and kinetic stability of a molecule. A key aspect of this is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. samipubco.commaterialsciencejournal.orgresearchgate.net

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, MEP maps would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group, identifying them as likely sites for electrophilic attack or hydrogen bond donation. The hydrogen of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor site.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Illustrative Value |

|---|---|---|

| HOMO Energy | E_HOMO | -6.2 eV |

| LUMO Energy | E_LUMO | -1.8 eV |

| Energy Gap | ΔE | 4.4 eV |

| Ionization Potential | IP | 6.2 eV |

| Electron Affinity | EA | 1.8 eV |

| Chemical Hardness | η | 2.2 eV |

| Electrophilicity Index | ω | 1.8 eV |

Note: These values are hypothetical, based on findings for structurally related compounds like 2-(p-tolyl)-2,3-dihydro-1H-perimidine, to illustrate the output of such an analysis. materialsciencejournal.org

Molecular Dynamics (MD) Simulations

While quantum chemical studies provide a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how a molecule behaves over time in a more realistic, solvated environment, often in the presence of a biological target like a protein. researchgate.net MD simulations are invaluable for understanding the physical basis of protein-ligand interactions and the stability of the resulting complex. researchgate.netnih.gov

MD simulations are extensively used to study how a ligand like a this compound derivative interacts with its protein target over a specific period, typically nanoseconds to microseconds. researchgate.net These simulations track the movements of every atom in the system, providing a detailed movie of the interaction. researchgate.net This allows researchers to analyze the stability of key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, between the ligand and amino acid residues in the protein's binding site. By monitoring the distance and geometry of these interactions over time, one can determine which contacts are stable and critical for binding and which are transient. This dynamic information is crucial for explaining the ligand's affinity and selectivity for its target. nih.govnih.gov

A key application of MD simulations is to assess the conformational stability of both the ligand and the protein-ligand complex. The Root Mean Square Deviation (RMSD) is a common metric used to quantify the average change in atomic positions over the course of a simulation relative to a starting structure. A stable, plateauing RMSD value for the protein backbone and the ligand suggests that the system has reached equilibrium and the ligand is stably bound in a specific conformation. frontiersin.org Conversely, a fluctuating RMSD might indicate instability or that the ligand is exploring multiple binding poses. Additionally, the Root Mean Square Fluctuation (RMSF) can be calculated for each amino acid residue to identify flexible or rigid regions of the protein upon ligand binding. Conformational analysis from simulations can reveal, for example, whether the p-tolyl group of the ligand maintains a preferred orientation within a hydrophobic pocket of the protein. nih.gov

Estimating the binding affinity of a ligand to a protein is a primary goal of computational drug design. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular post-processing technique applied to MD simulation trajectories to calculate the binding free energy (ΔG_bind). frontiersin.orgambermd.orgnih.gov This approach calculates the free energy of the protein-ligand complex, the free protein, and the free ligand, and then determines the difference. ambermd.org

The total binding free energy is decomposed into several components:

ΔE_MM : The molecular mechanics energy in the gas phase, which includes van der Waals (ΔE_vdW) and electrostatic (ΔE_elec) interactions.

ΔG_solv : The solvation free energy, which is further divided into the polar solvation energy (ΔG_PB) and the non-polar solvation energy (ΔG_SA).

This decomposition provides valuable insights into the driving forces of the binding event. For instance, it can determine whether binding is primarily driven by electrostatic interactions or hydrophobic effects. frontiersin.orgresearchgate.net

Table 3: Illustrative MM-PBSA Binding Free Energy Decomposition (kcal/mol)

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Gas Phase Energy (ΔE_MM) | -65.6 |

| Polar Solvation Energy (ΔG_PB) | +35.2 |

| Non-polar Solvation Energy (ΔG_SA) | -4.8 |

| Total Solvation Energy (ΔG_solv) | +30.4 |

| Binding Free Energy (ΔG_bind) | -35.2 |

Note: This table presents a hypothetical but representative breakdown of energy components from an MM-PBSA calculation.

Molecular Docking Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, molecular docking is instrumental in understanding how these compounds might interact with a biological target, such as a protein or enzyme.

The prediction of the binding mode between a ligand, such as a this compound derivative, and its biological target is a critical step in rational drug design. This process involves the use of scoring functions to estimate the binding affinity for different orientations of the ligand within the active site of the target. The goal is to identify the most stable binding pose, which is presumed to be the most likely bioactive conformation.

For instance, in studies of other pyrimidine derivatives, docking simulations have been successfully used to elucidate binding orientations within the active sites of enzymes like cyclooxygenase-1 and cyclooxygenase-2. These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's inhibitory activity. Similar methodologies could be applied to this compound derivatives to predict their interactions with various therapeutic targets. The insights gained from such predictions can guide the modification of the molecular structure to improve binding affinity and selectivity.

Virtual high-throughput screening (vHTS) is a computational method used to screen large libraries of compounds against a biological target to identify potential "hits". This approach is significantly faster and more cost-effective than traditional high-throughput screening. For this compound, vHTS could be employed to screen a virtual library of its derivatives to identify those with the highest predicted binding affinity for a specific target.

The process typically involves the rapid docking of a large number of molecules into the target's active site and ranking them based on their predicted binding scores. This allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing. The efficiency of vHTS can be enhanced by using machine learning models and Bayesian optimization techniques to guide the search for promising candidates within vast chemical libraries.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to understand the structural features that are important for their activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond traditional 2D-QSAR by considering the three-dimensional properties of molecules. CoMSIA calculates molecular similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. These fields are then correlated with the biological activity of the compounds to generate a 3D-QSAR model.

The resulting models are often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. For various pyrimidine derivatives, CoMSIA has been instrumental in providing insights into the structure-activity relationships and guiding the design of more potent inhibitors. For this compound derivatives, a CoMSIA study could reveal the key physicochemical properties that govern their biological activity, thereby facilitating the design of new analogs with improved therapeutic potential.

| 3D-QSAR Model Parameters for a Series of Thienopyrimidine Derivatives | |

| Model | CoMSIA |

| Cross-validated r² (q²) | 0.801 |

| Non-cross-validated r² | 0.897 |

| This table presents statistical data from a 3D-QSAR study on thieno-pyrimidine derivatives, demonstrating the predictive capability of the CoMSIA model. |

Atom-based and field-based QSAR are other 3D-QSAR approaches that can provide valuable insights into the structure-activity relationships of this compound derivatives. Atom-based QSAR methods align molecules based on their atomic features, while field-based QSAR methods align molecules based on their molecular interaction fields.

These methods can be used to build predictive models that can guide the design of new compounds with improved activity. For example, a study on pyrazolo pyrimidine derivatives as CDK2 inhibitors utilized both atom-based and field-based QSAR to identify key structural features for inhibitory activity. The resulting models highlighted the importance of hydrogen bond interactions and hydrophobic groups for binding to the target.

Cheminformatics and Computational Molecular Design

Cheminformatics involves the use of computational and informational techniques to a broad range of problems in the field of chemistry. In the context of this compound, cheminformatics tools can be used to manage and analyze chemical data, build predictive models, and design new molecules with desired properties.

AI-Assisted Reaction Design and Pathway Prediction

These AI models are typically trained on massive datasets of known chemical reactions, allowing them to learn the underlying rules of chemical reactivity. engineering.org.cn When presented with a novel target, such as a derivative of this compound, these systems can propose multiple potential synthetic routes. This process not only accelerates the design phase but also uncovers novel or non-obvious pathways that might be overlooked by human chemists. nih.gov

Template-based models rely on a predefined set of reaction rules or "templates" extracted from reaction databases. They match parts of the target molecule to these templates to suggest disconnections. nih.gov

Template-free models , often utilizing sequence-to-sequence architectures similar to those in machine translation, treat molecular structures as strings (e.g., SMILES) or graphs and learn to "translate" a product molecule into its reactants without explicit rules. engineering.org.cn

Semi-template-based methods combine both approaches to balance the reliability of templates with the flexibility of template-free systems. chemrxiv.org

Table 1: Comparison of AI-Driven Retrosynthesis Models

| Model Type | Description | Advantages | Limitations |

|---|---|---|---|

| Template-Based | Uses a large database of predefined reaction templates to identify potential retrosynthetic disconnections. nih.gov | High accuracy for known reaction types; chemically intuitive and interpretable results. | Struggles to predict novel reactions not covered by the template library; can be computationally intensive. nih.gov |

| Template-Free | Treats retrosynthesis as a translation problem (e.g., product SMILES to reactant SMILES) using neural networks. engineering.org.cn | Capable of discovering entirely new reactions; can generalize better to diverse chemical structures. | May generate chemically invalid or nonsensical predictions; less interpretable "black box" nature. engineering.org.cn |

| Semi-Template-Based | A hybrid approach that combines learned reaction templates with the flexibility of template-free models to predict both known and novel transformations. chemrxiv.org | Balances the strengths of the other two models, improving both accuracy and the ability to generalize. | Can inherit the complexities and challenges of both parent methodologies. |

Scaffold Diversity and Chemical Space Exploration

The pyrimidine ring system, the core of this compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in FDA-approved drugs and natural products, where it often serves as a key structural motif for interacting with biological targets. nih.govnih.gov Exploring the chemical space around this scaffold is a primary objective in the discovery of new therapeutic agents. digitellinc.com

Scaffold diversity is a critical concept in the design of compound libraries for high-throughput screening. A library with high scaffold diversity is more likely to contain compounds that interact with a wide range of biological targets. nih.gov For the this compound family, chemical space exploration involves the systematic modification of the core structure. This can include:

Substitution at various positions on the pyrimidine ring.

Modification of the p-tolyl group.

Alteration of the hydroxyl group at the 5-position.

Chemoinformatics provides the tools to quantify and visualize the chemical space occupied by a library of these derivatives. By analyzing molecular properties such as size, shape, lipophilicity, and hydrogen bonding capacity, researchers can ensure that a designed library covers a broad and diverse area of chemical space. u-strasbg.fr This computational analysis helps prioritize which derivatives to synthesize, avoiding redundancy and maximizing the chances of discovering novel bioactive compounds. nih.gov The goal is to create a library of molecules that are structurally diverse yet retain the drug-like properties necessary for potential therapeutic applications. u-strasbg.frrsc.org

The construction of pyrimidine-focused DNA-encoded libraries (DELs) is one advanced strategy that leverages the modularity of the pyrimidine scaffold to rapidly generate and screen millions of compounds. nih.gov This technology allows for a vast exploration of chemical space, identifying novel interactions between pyrimidine derivatives and protein targets. nih.gov

Table 2: Key Chemoinformatic Metrics for Chemical Space and Diversity Analysis

| Metric | Description | Relevance to this compound Derivatives |

|---|---|---|

| Molecular Weight (MW) | The mass of a molecule. | Ensures derivatives remain within a "drug-like" range, typically below 500 Da, for favorable absorption and distribution. |

| LogP (Octanol-Water Partition Coefficient) | A measure of a molecule's lipophilicity or hydrophobicity. | Balancing lipophilicity is crucial for cell membrane permeability and avoiding poor solubility. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Predicts a molecule's ability to permeate cell membranes and cross the blood-brain barrier. |

| Scaffold Count | The number of distinct core ring structures within a library. nih.gov | A higher count indicates greater structural diversity, increasing the probability of finding hits against different biological targets. |

| Fraction of sp3 Carbons (Fsp3) | The ratio of sp3 hybridized carbon atoms to the total carbon count. | Measures the three-dimensionality or saturation of a molecule. Higher Fsp3 is often associated with improved clinical success rates. rsc.org |

Reactivity and Derivatization Strategies of 2 P Tolyl Pyrimidin 5 Ol

Functionalization of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient, which influences its susceptibility to different types of reactions. The presence of a hydroxyl group at the 5-position and a p-tolyl group at the 2-position significantly modulates this reactivity.

Substitution Reactions at Pyrimidine Core Positions

The pyrimidine nucleus is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the two nitrogen atoms. wikipedia.org However, the presence of activating groups can facilitate such reactions, which typically occur at the 5-position. wikipedia.org In the case of 2-p-Tolyl-pyrimidin-5-ol, the hydroxyl group at the C5 position is a strong activating group, though this position is already substituted. The positions most susceptible to substitution are C4 and C6, which are ortho to the hydroxyl group and meta to the deactivating nitrogen atoms.

Electrophilic Substitution:

Electrophilic substitution on the pyrimidine ring of this compound is challenging but can be achieved under specific conditions, primarily at the C4 and C6 positions. The hydroxyl group at C5 directs electrophiles to these positions.

Halogenation: Direct halogenation of 5-hydroxypyrimidine (B18772) derivatives can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. masterorganicchemistry.com

Nitration: Nitration of pyrimidines requires harsh conditions and often results in low yields. wikipedia.org For 5-hydroxypyrimidines, a mixture of nitric acid and sulfuric acid may be employed, with the nitro group expected to be introduced at the C4 or C6 position. researchgate.netbhu.ac.in The nitration of some 2-substituted 4,6-dihydroxypyrimidines has been shown to yield 5,5-dinitro derivatives. researchgate.net

Sulfonation: Sulfonation of pyrimidines is also a difficult reaction, generally requiring heating with oleum. The sulfonic acid group would likely be introduced at the C4 or C6 position.

| Reaction | Reagents and Conditions | Expected Position of Substitution |

|---|---|---|

| Halogenation | N-halosuccinimide (NBS, NCS) in an inert solvent (e.g., CCl4, CHCl3) | C4 and/or C6 |

| Nitration | Concentrated HNO3 and H2SO4 | C4 and/or C6 |

| Sulfonation | Fuming H2SO4 (oleum) at elevated temperatures | C4 and/or C6 |

Nucleophilic Substitution:

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic substitution, particularly at the C2, C4, and C6 positions. wikipedia.org However, in this compound, these positions are not substituted with good leaving groups. Therefore, direct nucleophilic substitution is not a primary reaction pathway without prior functionalization.

Chemical Modifications of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group at the 5-position is a key site for derivatization, allowing for the introduction of a wide range of functional groups through etherification and esterification reactions.

Etherification:

The Williamson ether synthesis is a common method for the preparation of ethers from alcohols. wikipedia.orgmasterorganicchemistry.comyoutube.comlumenlearning.combyjus.com This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.

O-Alkylation: Treatment of this compound with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the corresponding 5-alkoxy derivative. wikipedia.orgmasterorganicchemistry.com

Esterification:

Esterification of the hydroxyl group can be achieved through various methods, most notably the Fischer-Speier esterification and reaction with acyl chlorides or anhydrides.

Fischer-Speier Esterification: This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.orgcerritos.eduresearchgate.netchemistrysteps.com The reaction is reversible and is typically driven to completion by removing water or using an excess of one of the reactants.

Acylation: A more direct method for esterification involves the reaction of this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This method is generally faster and not reversible.

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Etherification (Williamson) | 1. Base (e.g., NaH, K2CO3) 2. Alkyl halide (e.g., CH3I, C2H5Br) | 5-Alkoxy-2-p-tolylpyrimidine |

| Esterification (Fischer-Speier) | Carboxylic acid, strong acid catalyst (e.g., H2SO4), heat | 2-p-Tolyl-pyrimidin-5-yl ester |

| Acylation | Acyl chloride or acid anhydride, base (e.g., pyridine, triethylamine) | 2-p-Tolyl-pyrimidin-5-yl ester |

Reactions Involving the p-Tolyl Substituent

The p-tolyl group is generally less reactive than the pyrimidine ring towards many reagents. However, the methyl group of the tolyl substituent can undergo specific reactions.

Side-Chain Halogenation: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator like AIBN or exposure to UV light), the methyl group can be halogenated to afford a benzylic halide. This functionalized intermediate can then be used in a variety of subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. This transformation would yield 2-(4-carboxyphenyl)pyrimidin-5-ol.

Skeletal Editing and Ring Transformations

Recent advances in synthetic methodology have enabled the "editing" of heterocyclic skeletons, allowing for the transformation of one ring system into another. These strategies offer powerful tools for structural diversification.

Pyrimidine to Pyridine Transannulation

The transformation of a pyrimidine ring into a pyridine ring, known as transannulation, can be achieved through a Dimroth rearrangement. wikipedia.orgbenthamscience.comnih.govacs.orgbenthamdirect.com This rearrangement typically involves the opening of the pyrimidine ring followed by re-cyclization to form the more stable pyridine ring. In one reported method, pyrimidines are activated with triflic anhydride (Tf2O) and then treated with a nucleophile, leading to a Dimroth-type rearrangement that results in the formation of a pyridine. wikipedia.org

Molecular Editing for Structural Diversification

A "deconstruction-reconstruction" strategy has been developed for the diversification of pyrimidines. nih.govdigitellinc.comdigitellinc.commcnallygroup.orgnsf.gov This approach involves the transformation of pyrimidines into N-arylpyrimidinium salts, which can then be cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can subsequently be used in various heterocycle-forming reactions to generate a diverse range of new heterocyclic structures. nih.govdigitellinc.com This powerful technique allows for the conversion of a pyrimidine core into other heterocycles like pyridines, pyrazoles, and isoxazoles on complex molecules. digitellinc.com

Supramolecular Chemistry and Advanced Material Applications of Pyrimidin 5 Ol Scaffolds

Principles of Self-Assembly in Pyrimidinol Derivatives

The self-assembly of pyrimidinol derivatives is a process where molecules spontaneously organize into stable, structurally well-defined aggregates through a series of reversible, non-covalent interactions. This phenomenon is fundamental in the creation of complex biological structures and is increasingly harnessed in materials science. The specific architecture of a molecule like 2-p-tolyl-pyrimidin-5-ol, which contains a pyrimidine (B1678525) ring, a hydroxyl group, and a tolyl group, dictates the nature of its self-assembly. The pyrimidine core acts as a scaffold, presenting hydrogen bond donors and acceptors, as well as a π-rich surface, in specific geometric arrangements.

The tolyl group introduces a significant aromatic surface area, promoting π-stacking interactions, while the hydroxyl group is a potent hydrogen bond donor and acceptor. The interplay and balance of these various non-covalent forces guide the molecules to adopt a minimum energy conformation, resulting in ordered supramolecular structures. The process is highly dependent on factors such as solvent, temperature, and concentration, which can influence the strength and preference of the competing non-covalent interactions.

Role of Non-Covalent Interactions in Supramolecular Aggregation

Non-covalent interactions are the driving force behind the self-assembly of pyrimidinol derivatives into supramolecular structures. nih.gov These interactions, while individually weaker than covalent bonds, act cooperatively to create highly stable and ordered assemblies. mdpi.com The specific functionalities present in this compound—the nitrogen atoms in the pyrimidine ring, the hydroxyl group, and the aromatic systems—allow for a variety of these interactions to occur.

Hydrogen bonds are among the most critical directional interactions in the self-assembly of pyrimidinol derivatives. The hydroxyl group (-OH) of the pyrimidin-5-ol scaffold is a primary site for strong O—H···O or O—H···N hydrogen bonds. The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. In the case of this compound, the presence of the hydroxyl group allows for the formation of robust hydrogen-bonded chains or cyclic motifs.

| Interaction Type | Typical Donor | Typical Acceptor | Significance in Pyrimidinols |

| O—H···O | Hydroxyl Group | Hydroxyl Group | Formation of strong, directional chains or cyclic motifs. |

| O—H···N | Hydroxyl Group | Pyrimidine Nitrogen | Key interaction for linking molecules into larger assemblies. |

| C—H···O | Aromatic C-H | Hydroxyl Oxygen | Contributes to the stability and specificity of the 3D structure. |

| C—H···N | Aromatic C-H | Pyrimidine Nitrogen | Further stabilizes the packing of molecules. researchgate.net |

This table illustrates the common hydrogen bonding interactions expected in pyrimidin-5-ol derivatives.

The aromatic nature of both the pyrimidine ring and the p-tolyl group in this compound makes π-π stacking a significant contributor to its supramolecular assembly. mdpi.com These interactions arise from the attractive, non-covalent forces between the electron clouds of parallel aromatic rings. The stability of these interactions is dependent on the relative orientation of the rings, which can adopt face-to-face or offset (parallel-displaced) arrangements.

In the solid state, molecules often arrange in columns where the pyrimidine and tolyl rings of adjacent molecules overlap, creating extended π-stacked arrays. nih.gov These interactions are crucial for the formation of layered structures and play a vital role in the electronic properties of the resulting materials. The centroid-to-centroid distance in such stacked systems is typically in the range of 3.3 to 3.8 Å.

In addition to the more dominant hydrogen bonding and π-π stacking, other weak interactions play a role in the crystal engineering of pyrimidinol derivatives. C—H···π interactions, where a C-H bond from one molecule points towards the face of an aromatic ring of a neighboring molecule, are a notable example. The tolyl group of this compound can engage in such interactions, further stabilizing the three-dimensional structure. While there are no fluorine atoms in this compound, in fluorinated derivatives, C—H···F interactions can also be an important structure-directing force.

Formation of Ordered Supramolecular Architectures

The combination of the aforementioned non-covalent interactions leads to the formation of highly ordered, three-dimensional supramolecular architectures. The specific arrangement of molecules in the crystal lattice is a direct consequence of the energetic favorability of certain interaction patterns over others.

The initial step in the self-assembly process for pyrimidinol derivatives often involves the formation of dimers. These dimers are typically held together by strong, directional hydrogen bonds. For instance, two molecules of this compound could form a cyclic dimer through O—H···N hydrogen bonds.

These dimeric units can then serve as building blocks for larger, polymeric assemblies. Through the action of π-π stacking and weaker hydrogen bonds, these dimers can aggregate into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. The resulting solid-state structure is a testament to the intricate balance of multiple non-covalent forces working in concert to achieve a thermodynamically stable arrangement.

Two-Dimensional and Three-Dimensional Networks

The supramolecular architecture of pyrimidin-5-ol scaffolds, such as this compound, is predominantly governed by a combination of strong hydrogen bonding and weaker non-covalent interactions, leading to the formation of intricate two-dimensional (2D) and three-dimensional (3D) networks. The presence of the hydroxyl (-OH) group at the 5-position and the nitrogen atoms within the pyrimidine ring provides primary sites for hydrogen bond donors and acceptors, respectively. This facilitates the formation of robust and directional intermolecular connections.

The fundamental hydrogen bonding motif often observed in pyrimidin-5-ol derivatives is the O–H···N hydrogen bond, where the hydroxyl group of one molecule interacts with a nitrogen atom of an adjacent pyrimidine ring. This interaction is a key driver in the self-assembly process, leading to the formation of one-dimensional chains or tapes. These primary structures can then be further organized into higher-dimensional networks through weaker interactions.

The p-tolyl substituent at the 2-position plays a crucial role in extending the supramolecular assembly into 2D and 3D networks. The aromatic nature of the tolyl group facilitates π-π stacking interactions between adjacent molecules. These stacking interactions, characterized by overlapping π-orbitals, contribute significantly to the stability of the crystal lattice. The interplay between hydrogen bonding and π-π stacking can lead to the formation of layered structures, where hydrogen-bonded sheets are held together by aromatic stacking.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Network Formation |

| Hydrogen Bonding | O-H | N (pyrimidine) | 2.7 - 3.0 | Formation of 1D chains |

| π-π Stacking | p-tolyl ring | p-tolyl ring | 3.3 - 3.8 | Extension to 2D layers |

| C-H···O | C-H (aryl/alkyl) | O (hydroxyl) | 3.0 - 3.5 | Stabilization of 3D network |

| C-H···π | C-H (aryl/alkyl) | π-system (aryl) | 3.2 - 3.6 | Cross-linking of layers/chains |

Microfiber and Nanostructural Material Formation

The inherent directionality and strength of the intermolecular interactions in this compound and related pyrimidin-5-ol scaffolds make them excellent candidates for the bottom-up fabrication of micro- and nanostructural materials. The self-assembly process, driven by hydrogen bonding and π-π stacking, can be controlled under specific experimental conditions to favor the formation of anisotropic, one-dimensional nanostructures such as fibers, rods, and wires.

The formation of these microfibers and nanostructures is typically achieved through processes like solvent-vapor annealing, slow evaporation of solutions, or controlled cooling. In solution, the molecules exist in a dynamic equilibrium. As the solvent quality decreases or the concentration increases, the molecules begin to aggregate in a highly ordered fashion, driven by the formation of intermolecular hydrogen bonds and π-π stacking interactions. This directional self-assembly leads to the growth of one-dimensional structures that can extend over micrometers in length with diameters on the nanometer scale.